3-Formyl-1-methylcyclobutanecarbonitrile
Description
3-Formyl-1-methylcyclobutanecarbonitrile is a cyclobutane derivative featuring three distinct functional groups: a methyl group at position 1, a formyl group (-CHO) at position 3, and a nitrile (-CN) group.
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
3-formyl-1-methylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C7H9NO/c1-7(5-8)2-6(3-7)4-9/h4,6H,2-3H2,1H3 |
InChI Key |
QBODKQVJOSTLGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)C=O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-1-methylcyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclobutane with formylating agents such as formic acid or formyl chloride in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 3-Formyl-1-methylcyclobutane-1-carbonitrile may involve large-scale chemical reactors where the reaction parameters are optimized for maximum efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and reduce the cost of manufacturing. Additionally, purification techniques such as distillation and crystallization are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-1-methylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products Formed
Oxidation: 3-Carboxy-1-methylcyclobutane-1-carbonitrile
Reduction: 3-Formyl-1-methylcyclobutane-1-amine
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used
Scientific Research Applications
3-Formyl-1-methylcyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclobutane derivatives.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Formyl-1-methylcyclobutane-1-carbonitrile exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Formyl-1-methylcyclobutanecarbonitrile with structurally related cyclobutane and heterocyclic compounds, focusing on functional groups, commercial availability, and inferred reactivity.
Table 1: Structural and Commercial Comparison
Key Findings:
The aldehyde group increases electrophilicity, enabling participation in condensation reactions (e.g., forming Schiff bases), whereas the hydroxyl group in the analog promotes solubility in polar solvents . The nitrile group common to all three cyclobutane derivatives offers versatility in further transformations, such as hydrolysis to amides or reduction to amines.
This scarcity may reflect synthetic challenges or niche applications.
For example, the formyl group’s position on the strained ring may enhance its electrophilicity compared to linear aldehydes. Indole derivatives (e.g., 3-methyl-1H-indole-4-carboxylic acid methyl ester) exhibit aromatic π-systems, enabling distinct electronic interactions absent in aliphatic cyclobutane derivatives .
Safety and Handling :
- While direct safety data for the target compound is unavailable, nitrile-containing compounds (e.g., 3-methylcyclobutanecarbonitrile) generally require precautions such as ventilation and protective gear to avoid inhalation or skin contact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
